molecular formula C7H8BFO2S B597309 5-Fluoro-2-(methylthio)phenylboronic acid CAS No. 1218790-65-8

5-Fluoro-2-(methylthio)phenylboronic acid

Cat. No. B597309
M. Wt: 186.007
InChI Key: UNHPHSXZIHGFFA-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling . The compound “5-Fluoro-2-methylphenylboronic acid” would likely be a white solid, similar to other phenylboronic acids .


Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-(methylthio)phenylboronic acid” are not available, phenylboronic acids are often synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(methylthio)phenylboronic acid” would likely be similar to other phenylboronic acids, with a boron atom sp2-hybridized and containing an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acids are often used in Suzuki-Miyaura coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

Phenylboronic acids are usually white to yellow powders, soluble in most polar organic solvents, and poorly soluble in hexanes and carbon tetrachloride . They have a melting point of around 216 °C .

Scientific Research Applications

  • Sensing Applications

    • Phenylboronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Synthetic Receptors for Low Molecular Compounds

    • During 2013 the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
  • Protein Manipulation and Cell Labelling

    • An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
  • Electrophoresis of Glycated Molecules

    • Boronic acid was also used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • They were also employed as building materials for microparticles for analytical methods .
  • Controlled Release of Insulin

    • Boronic acids were used in polymers for the controlled release of insulin .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Phenylboronic acids can be used in the Friedel-Crafts alkylation of hydronaphthalenes .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • They are also used in Suzuki-Miyaura cross-coupling reactions .
  • Synthesis of 9,10-Diarylanthracenes

    • Phenylboronic acids can be used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
  • They can be used in the monoarylation of dibromoarenes .
  • Phenylboronic acids can be used in the preparation of homoleptic diarylmercurials .
  • They can be used in the catalytic protodeboronation of pinacol boronic esters .
  • Phenylboronic acids can be used for functionalization via lithiation and reaction with electrophiles .
  • They are also used in selective rhodium-catalyzed conjugate addition reactions .
  • Phenylboronic acids can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Safety And Hazards

Phenylboronic acids are generally considered hazardous. They may cause skin and eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Phenylboronic acids have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This suggests that “5-Fluoro-2-(methylthio)phenylboronic acid” could potentially be used in similar applications.

properties

IUPAC Name

(5-fluoro-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHPHSXZIHGFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681613
Record name [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylthio)phenylboronic acid

CAS RN

1218790-65-8
Record name [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The (2-bromo-4-fluorophenyl)(methyl)sulfane (700 mg, 3.17 mmol) was dissolved in THF (5 mL) and cooled to −78° C. To the cooled solution was added n-BuLi (2.18 mL, 3.48 mmol) dropwise. The reaction was stirred for 2 min at −78° C. then the triisopropyl borate (0.804 mL, 3.48 mmol) was added dropwise and the reaction mixture was allowed to warm to 0° C. over a period of approximately 90 min. The reaction was quenched by addition of 1N HCl solution and was stirred for 5 min. The mixture was then extracted with EtOAc (2×50 mL). The combined organic layers were washed with water (1×30 mL), brine (1×30 mL) and dried over magnesium sulfate. The crude product was then triturated with hexanes. The resulting solid was purified by medium pressure chromatography (silica gel, 0 to 50% EtOAc:hexanes) to give 5-fluoro-2-(methylthio)phenylboronic acid. Mass Spectrum (ESI) m/e=187.0 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Quantity
0.804 mL
Type
reactant
Reaction Step Three

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